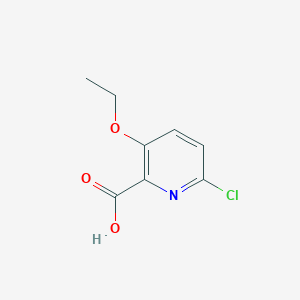

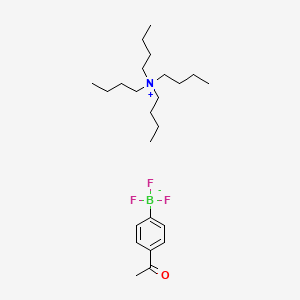

![molecular formula C25H31N3O3 B2924836 1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea CAS No. 1024062-66-5](/img/structure/B2924836.png)

1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, also known by its MDL/ACD number MFCD03839404 and CAS number 1024062-66-5, has the molecular formula C25H31N3O3 . It is a complex organic molecule that includes a cyclohexyl group, a phenyl group, and a dihydroisoquinoline group .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols . This reaction leads to the formation of products of heterocyclization . In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction, 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]phenols were obtained .Chemical Reactions Analysis

The reactions of similar compounds, such as 6,7-dimethoxy-3,4-dihydroisoquinoline, with o-quinone methides have been studied . The reaction leads to the formation of products of heterocyclization . In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction were obtained .Physical And Chemical Properties Analysis

The compound is a high-melting, thermostable crystalline substance . It is readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols .科学的研究の応用

Synthesis and Chemical Properties

1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea is a complex organic compound that can be involved in various synthetic pathways and reactions due to its structural components. For instance, the compound is related to the synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives through reactions involving cyclohexanone, benzylidenemalononitrile, and various reagents such as urea, showcasing its versatility in organic synthesis (Elkholy & Morsy, 2006).

Catalytic Applications

The compound's structural framework allows for applications in catalysis, particularly in reactions involving transition metals. A study highlighted the synthesis of a simplified version of stable bulky and rigid cyclic (alkyl)(amino)carbenes, with cyclohexenyl groups providing steric protection to metals, thus demonstrating potential in catalysis (Zeng et al., 2009).

Biological Activity

Research into derivatives of similar structural motifs has shown potential biological activity. For example, tetraoxanes with cyclohexylidene groups have been synthesized and evaluated for their antimalarial activity, suggesting possible applications in medicinal chemistry and drug development (Opsenica et al., 2015).

Material Science and Photophysics

Compounds with structural similarities, such as those containing cyclohexyl groups and quinazoline moieties, have been studied for their luminescence properties, indicating potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) (Tsuboyama et al., 2003).

作用機序

Target of Action

Compounds of similar structure, such as condensed benzo[5,6][1,3]oxazino[2,3-a]isoquinolines, are known to be highly selective antagonists of muscarinic m4 receptors .

Mode of Action

For instance, they can undergo a [4+2] cycloaddition reaction with inverted electronic requirements . In this reaction, o-quinone methide, generated from the Mannich base, plays the role of the diene component and 6,7-dimethoxy-3,4-dihydroisoquinoline plays the role of the heterodienophile .

Biochemical Pathways

The reaction of the enamine with primary amines of diverse classes in the presence of 2 equiv of formaldehyde resulted in 1,2-fused n-substituted tetrahydropyrimidinoisoquinolines . This suggests that the compound may be involved in the modification of these biochemical pathways.

Pharmacokinetics

It is known that the obtained oxazino[2,3-a]isoquinolines are high-melting, thermostable crystalline substances, readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols . This suggests that the compound may have good bioavailability due to its solubility in organic solvents.

Result of Action

It is known that the main direction of fragmentation is the retro-diels–alder reaction, leading to 6,7-dimethoxy-3,4-dihydroisoquinoline and corresponding o-quinone methide . This suggests that the compound may induce specific molecular changes in its target cells.

Action Environment

It is known that the reaction of 3,4-dihydroisoquinoline and salicylic alcohol leads to 4-(2-hydroxybenzyl)isoquinoline, together with 1,2,3,4-tetrahydroisoquinoline . This suggests that the compound’s action may be influenced by the presence of specific environmental factors such as temperature and the presence of other chemical entities.

特性

IUPAC Name |

1-cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O3/c1-30-23-15-18-12-13-26-22(21(18)16-24(23)31-2)14-17-8-10-20(11-9-17)28-25(29)27-19-6-4-3-5-7-19/h8-11,15-16,19H,3-7,12-14H2,1-2H3,(H2,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGBGTJQJLURSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4CCCCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2924756.png)

![2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2924760.png)

![3-(2-methoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2924761.png)

![4-[Bis(2-methoxyethyl)amino]-2-pyridin-2-ylthieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2924762.png)

![5-((5-Chlorothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2924764.png)

![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2924770.png)

![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2924772.png)

![4-(4-(dimethylamino)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2924773.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2924776.png)